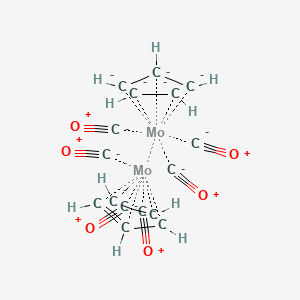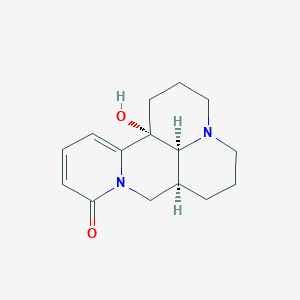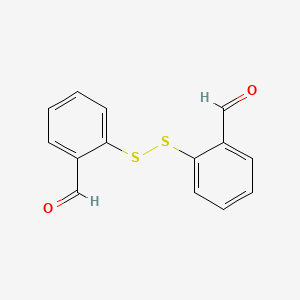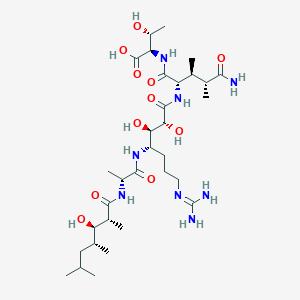![molecular formula C19H30O9 B1249906 (8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1249906.png)
(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one is a natural product found in Capparis spinosa with data available.
Scientific Research Applications
Synthesis and Characterization
Bicyclic compounds similar to the one have been synthesized through various methods. For instance, the synthesis of oxabicyclooctan-3-one derivatives involves multi-step processes starting from known compounds like camphor, demonstrating the versatility and complexity of synthesizing such structures (Grošelj et al., 2005). These syntheses often involve reactions such as nitrosation, catalytic hydrogenation, and reduction with Grignard reagents, highlighting the intricate manipulation of molecular frameworks required to construct such complex molecules.
Structural Studies
The structural characterization of bicyclic compounds, including X-ray diffraction studies, plays a crucial role in understanding their conformation and reactivity. For example, detailed structural analysis has been conducted on similar compounds to determine their precise molecular geometry, which is crucial for their reactivity and potential applications in synthesis (Ourhzif et al., 2021). These studies often involve advanced techniques like Hirshfeld surface analysis and Density Functional Theory (DFT) calculations to gain insights into the molecular interactions and electronic properties.
Application in Synthesis
Compounds with bicyclic structures serve as key intermediates in the synthesis of more complex molecules. They have been utilized in the stereoselective synthesis of various organic compounds, showcasing their importance in constructing chiral centers and complex molecular architectures (Chen et al., 2010). The ability to selectively manipulate the stereochemistry of such compounds opens up pathways for the synthesis of biologically active molecules and potential therapeutics.
properties
Product Name |
(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one |
|---|---|
Molecular Formula |
C19H30O9 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(8S)-8-hydroxy-1,5-dimethyl-8-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-6-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C19H30O9/c1-10(27-16-15(24)14(23)13(22)12(8-20)28-16)4-5-19(25)17(2)6-11(21)7-18(19,3)26-9-17/h4-5,10,12-16,20,22-25H,6-9H2,1-3H3/b5-4+/t10-,12+,13+,14-,15+,16+,17?,18?,19-/m0/s1 |
InChI Key |
AQDQRSAVDNFBEA-RBUWYBMHSA-N |
Isomeric SMILES |
C[C@@H](/C=C/[C@@]1(C2(CC(=O)CC1(OC2)C)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC(C=CC1(C2(CC(=O)CC1(OC2)C)C)O)OC3C(C(C(C(O3)CO)O)O)O |
synonyms |
((9S)-drummondol-9-O-beta-D-glucopyranoside) spionoside B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



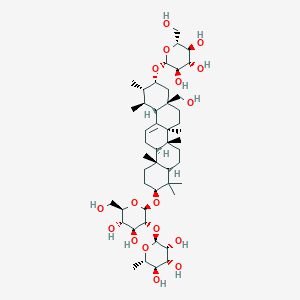
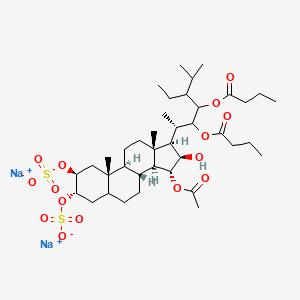
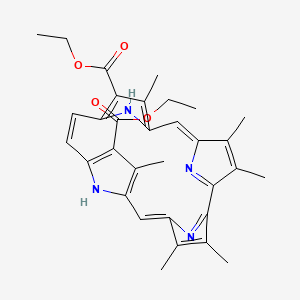
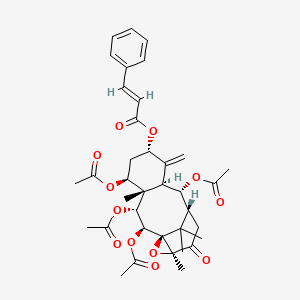
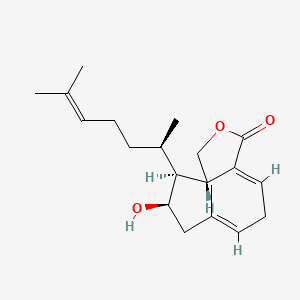
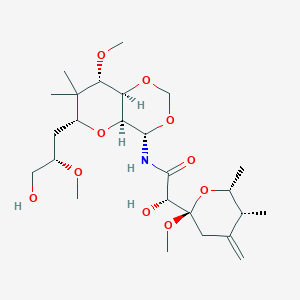
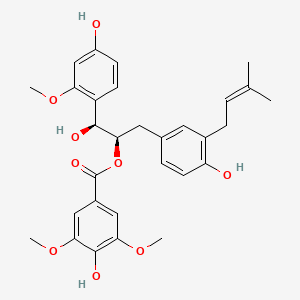
![(5R,8S,9R,11R,13R,16R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B1249839.png)
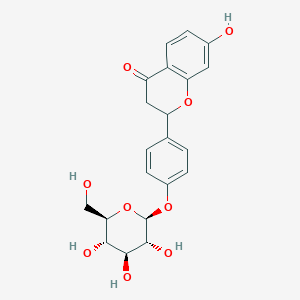
![[(2S,4R,7E,10S,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1249841.png)
